4-Ethylpiperazin-2-one hydrochloride

Description

BenchChem offers high-quality 4-Ethylpiperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylpiperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

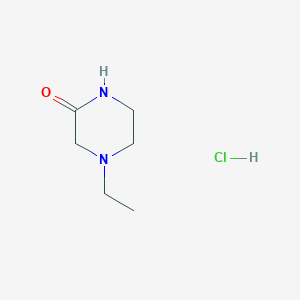

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-7-6(9)5-8;/h2-5H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWOBMIYJFZIIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Ethylpiperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 4-Ethylpiperazin-2-one hydrochloride, a compound of interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacologically active compounds, and understanding the detailed molecular characteristics of its derivatives is crucial for the design of novel therapeutics.[1][2] This document delves into the synthesis, structural elucidation, and physicochemical properties of 4-Ethylpiperazin-2-one hydrochloride, offering insights grounded in established scientific principles and analytical techniques.

Introduction and Significance

4-Ethylpiperazin-2-one hydrochloride belongs to the piperazinone class of heterocyclic compounds. The piperazine ring is a common motif in numerous marketed drugs, conferring favorable pharmacokinetic properties.[3] The introduction of an ethyl group at the N4 position and a carbonyl group at the C2 position creates a molecule with specific steric and electronic features that can influence its biological activity and metabolic stability. The hydrochloride salt form is often utilized to improve solubility and stability.

Table 1: Chemical Identity of 4-Ethylpiperazin-2-one Hydrochloride

| Identifier | Value | Source |

| IUPAC Name | 4-ethylpiperazin-2-one;hydrochloride | [4] |

| CAS Number | 65464-00-8 | [5] |

| Molecular Formula | C6H13ClN2O | [5] |

| Molecular Weight | 164.63 g/mol | [5] |

| SMILES String | O=C1NCCN(CC)C1.[H]Cl | [5] |

Synthesis and Purification

A plausible and efficient synthesis of 4-Ethylpiperazin-2-one involves a two-step process starting from commercially available reagents. The general strategy involves the formation of the piperazin-2-one ring followed by N-alkylation.

Proposed Synthesis Pathway

A common method for the synthesis of piperazin-2-ones is the reaction of an N-substituted ethylenediamine with a chloroacetylating agent.[6][7] This is followed by an intramolecular cyclization. The N-ethyl substituent can be introduced either at the beginning with N-ethylethylenediamine or by alkylation of the piperazin-2-one precursor.

Protocol 1: Synthesis of 4-Ethylpiperazin-2-one Hydrochloride

Step 1: Synthesis of Piperazin-2-one

-

To a solution of ethylenediamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add chloroacetyl chloride dropwise at 0 °C with vigorous stirring.[6][8] A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture is then heated to reflux to promote intramolecular cyclization, leading to the formation of piperazin-2-one.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: N-Ethylation of Piperazin-2-one

-

Dissolve the purified piperazin-2-one in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the secondary amine.

-

Introduce ethyl iodide or ethyl bromide as the alkylating agent and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]

-

The resulting 4-Ethylpiperazin-2-one can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-Ethylpiperazin-2-one in a suitable organic solvent like diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield 4-Ethylpiperazin-2-one hydrochloride.

Caption: Proposed synthetic pathway for 4-Ethylpiperazin-2-one hydrochloride.

Structural Elucidation

The definitive molecular structure of 4-Ethylpiperazin-2-one hydrochloride is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. X-ray crystallography would provide the ultimate confirmation of the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethylpiperazin-2-one hydrochloride is expected to show distinct signals for the ethyl group and the piperazinone ring protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the positively charged nitrogen in the hydrochloride salt.

Predicted ¹H NMR Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₂CH₃ |

| ~3.0 | Quartet | 2H | -CH₂ CH₃ |

| ~3.4 | Triplet | 2H | -N-CH₂ -CH₂-NH- |

| ~3.6 | Triplet | 2H | -N-CH₂-CH₂ -NH- |

| ~4.1 | Singlet | 2H | -CO-CH₂ -N- |

Note: Predicted values are based on related structures and general NMR principles. Actual values may vary.[2][10]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~12 | -CH₂C H₃ |

| ~45 | -C H₂CH₃ |

| ~48 | -N-C H₂-CH₂-NH- |

| ~50 | -N-CH₂-C H₂-NH- |

| ~55 | -CO-C H₂-N- |

| ~170 | C =O |

Note: Predicted values are based on related structures and general NMR principles.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Ethylpiperazin-2-one, the molecular ion peak (M+) would be observed at m/z 128 (for the free base). The hydrochloride salt itself is not typically observed in the gas phase.

Predicted Fragmentation Pattern:

The fragmentation of piperazine derivatives in mass spectrometry often involves cleavage of the ring.[12] Key predicted fragments for 4-Ethylpiperazin-2-one would include:

-

Loss of the ethyl group: [M - 29]+

-

Cleavage of the piperazinone ring: yielding various smaller charged fragments.

Caption: Predicted major fragmentation pathways for 4-Ethylpiperazin-2-one.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretch (from the protonated amine) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1680-1650 | C=O stretch (amide) |

| ~1450 | C-H bend (aliphatic) |

| ~1200-1000 | C-N stretch |

Note: Predicted values are based on characteristic group frequencies for similar compounds.[13]

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the conformation of the piperazinone ring in the solid state. For piperazine derivatives, the ring typically adopts a chair conformation.[1] The crystal structure would also reveal the hydrogen bonding interactions involving the hydrochloride ion and the amide group.

Physicochemical Properties and Safety

Table 2: Physicochemical Properties of 4-Ethylpiperazin-2-one Hydrochloride

| Property | Value | Notes |

| Physical State | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage | Sealed in a dry place at room temperature | [5] |

| Solubility | Expected to be soluble in water and polar organic solvents | General property of hydrochloride salts. |

Safety Precautions:

As with any chemical, 4-Ethylpiperazin-2-one hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14] In case of exposure, follow standard first-aid procedures. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 4-Ethylpiperazin-2-one hydrochloride, a compound with potential applications in drug discovery. A plausible synthetic route has been outlined, and its structural features have been elucidated through the prediction and interpretation of spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working with this and related piperazinone derivatives. Further experimental validation of the predicted data is recommended for a complete characterization of this molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75539471, 4-Ethylpiperazin-2-one hydrochloride. [Link]

-

Lead Sciences. 4-Ethylpiperazin-2-one hydrochloride. [Link]

-

Lead Sciences. 4-Ethylpiperazin-2-one hydrochloride. [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

The Royal Society of Chemistry. Supporting Information for - A Palladium-Catalyzed Three-Component Reaction of Arylhydrazines, Terminal Alkynes, and Oxygen: A Novel and Efficient Synthesis of Internal Alkynes. [Link]

-

MDPI. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

-

ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

-

ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

-

National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

-

Semantic Scholar. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

- Google Patents.

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

- Google Patents. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

ResearchGate. What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

ResearchGate. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. [Link]

-

National Institutes of Health. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Semantic Scholar. A facile amidation of chloroacetyl chloride using DBU. [Link]

-

PubMed. New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". [Link]

-

ResearchGate. FT-IR spectrum of LLPCl. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

-

Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Australian Government Department of Health. Piperazine: Human health tier II assessment. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

Journal of Emerging Trends and Novel Research. FTIR INTERPRETATION OF DRUGS. [Link]

-

Wikipedia. Clozapine. [Link]

Sources

- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 4. 4-Ethylpiperazin-2-one hydrochloride [synhet.com]

- 5. 4-Ethylpiperazin-2-one hydrochloride - Lead Sciences [lead-sciences.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]

- 11. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Predicted Spectral Data of 4-Ethylpiperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the predicted spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-Ethylpiperazin-2-one hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive interpretation. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

4-Ethylpiperazin-2-one hydrochloride is a heterocyclic compound featuring a piperazinone core with an ethyl group at the N4 position. The presence of a hydrochloride salt will influence the spectral features, particularly in the NMR and IR spectra, due to the protonation of the tertiary amine. Understanding the interplay of the functional groups—amide, tertiary amine, and aliphatic chains—is key to interpreting its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Ethylpiperazin-2-one hydrochloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to the unique chemical environments of the protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Ethylpiperazin-2-one hydrochloride in a suitable deuterated solvent like D₂O or DMSO-d₆ is expected to show signals corresponding to the ethyl group and the three methylene groups of the piperazinone ring. The hydrochloride form will likely lead to a downfield shift of protons near the protonated nitrogen.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~1.2-1.4 | Triplet | 3H | -CH₂CH₃ | Typical chemical shift for a methyl group adjacent to a methylene group.[1] |

| ~3.0-3.3 | Quartet | 2H | -CH₂ CH₃ | Methylene protons adjacent to a methyl group and a nitrogen atom.[1] |

| ~3.4-3.6 | Triplet | 2H | CH₂ (5) | Methylene protons adjacent to the protonated tertiary amine. |

| ~3.6-3.8 | Singlet | 2H | CH₂ (3) | Methylene protons adjacent to the amide nitrogen. |

| ~4.0-4.2 | Triplet | 2H | CH₂ (6) | Methylene protons adjacent to the amide carbonyl group. |

| ~8.0-9.0 | Broad Singlet | 1H | NH (1) | Amide proton, which may exchange with D₂O. |

| ~10.0-12.0 | Broad Singlet | 1H | N⁺H (4) | Proton on the tertiary amine due to the hydrochloride salt. This signal will be broad and may also exchange with D₂O. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. Each carbon atom in a unique electronic environment will give a distinct signal.[2][3]

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~10-15 | -CH₂CH₃ | Aliphatic methyl carbon. |

| ~45-50 | -CH₂ CH₃ | Aliphatic methylene carbon attached to nitrogen. |

| ~48-53 | C H₂(5) | Piperazinone ring carbon adjacent to the protonated tertiary amine. |

| ~50-55 | C H₂(3) | Piperazinone ring carbon adjacent to the amide nitrogen. |

| ~55-60 | C H₂(6) | Piperazinone ring carbon adjacent to the carbonyl group. |

| ~165-170 | C =O | Amide carbonyl carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

-

Sample Preparation: Dissolve 5-10 mg of 4-Ethylpiperazin-2-one hydrochloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which can confirm the connectivity of the molecule.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 4-Ethylpiperazin-2-one hydrochloride will be characterized by absorptions corresponding to the amide functional group, C-H bonds, and the N⁺-H bond of the hydrochloride.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~3200-3400 | Medium, Broad | N-H stretch (amide) | Characteristic stretching vibration for an N-H bond in a secondary amide. |

| ~2400-2700 | Broad | N⁺-H stretch | Broad absorption due to the stretching of the protonated tertiary amine in the hydrochloride salt. |

| ~2850-3000 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl group and the piperazinone ring. |

| ~1650-1680 | Strong | C=O stretch (amide) | A strong absorption band characteristic of the carbonyl group in a cyclic amide (lactam). |

| ~1400-1500 | Medium | C-H bend (aliphatic) | Bending vibrations of the methylene and methyl groups. |

| ~1200-1300 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bonds in the piperazinone ring. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid 4-Ethylpiperazin-2-one hydrochloride sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.

Predicted Mass Spectral Data

For analysis by mass spectrometry, the sample is typically introduced as the free base. The molecular weight of 4-Ethylpiperazin-2-one is 128.17 g/mol . The hydrochloride salt will not be observed in the gas phase under typical MS conditions.

-

Molecular Ion (M⁺): m/z = 128

-

Protonated Molecular Ion ([M+H]⁺): m/z = 129 (in ESI or CI)

Predicted Fragmentation Pattern:

The fragmentation of 4-Ethylpiperazin-2-one is likely to proceed via cleavage alpha to the nitrogen atoms and the carbonyl group.

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 128 | [C₆H₁₂N₂O]⁺ | Molecular ion of the free base. |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 85 | [M - HNCO]⁺ | Loss of isocyanic acid. |

| 70 | [C₄H₈N]⁺ | Cleavage of the piperazinone ring. |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the piperazinone ring. |

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of 4-Ethylpiperazin-2-one hydrochloride (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 129) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Caption: Workflow for ESI-MS data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR, IR, and MS spectral data for 4-Ethylpiperazin-2-one hydrochloride. The predicted data, based on sound spectroscopic principles and comparison with related structures, offers a strong foundation for the identification and characterization of this compound. It is recommended that this predicted data be confirmed with experimental results when the compound becomes available for analysis.

References

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Dimethylaminoethyl)-4-ethylpiperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

Wikipedia. (n.d.). Clozapine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-chlorophenyl)-N-[(E)-1-(2-thienyl)ethylidene]-1-piperazinamine. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

ResearchGate. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture... Retrieved from [Link]

-

NIST WebBook. (n.d.). sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. Retrieved from [Link]

Sources

The Piperazinone Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The piperazinone core, a six-membered heterocyclic scaffold containing two nitrogen atoms and a carbonyl group, has emerged as a structure of significant interest in medicinal chemistry. As a derivative of the well-established piperazine ring, it retains the beneficial physicochemical properties that make piperazine a "privileged scaffold" while introducing unique structural and electronic features.[1][2] The integrated amide bond imparts a degree of rigidity, influences hydrogen bonding capacity, and provides an additional vector for molecular recognition. This guide provides a comprehensive overview of the piperazinone core, detailing its fundamental properties, common synthetic strategies, and its successful application across diverse therapeutic areas, including virology, oncology, and neurology. By synthesizing field-proven insights with rigorous scientific data, this document serves as a technical resource for researchers aiming to leverage the piperazinone scaffold in the design and development of next-generation therapeutics.

The Piperazinone Scaffold: A Strategic Evolution in Heterocyclic Chemistry

In the vast landscape of heterocyclic chemistry, the piperazine ring is one of the most frequently utilized scaffolds in FDA-approved pharmaceuticals.[3][4] Its prevalence is due to a combination of desirable traits: the two nitrogen atoms provide handles for synthetic modification, modulate basicity and solubility, and can improve the overall pharmacokinetic (ADME) profile of a drug candidate.[5][6][7]

The piperazinone core is a structural variant of piperazine, characterized by the incorporation of a carbonyl group adjacent to one of the ring nitrogens, forming a cyclic amide or lactam. This seemingly minor modification has profound implications for its role in medicinal chemistry.

Key Distinctions and Advantages:

-

Reduced Basicity: The amide nitrogen in the piperazinone ring is significantly less basic than the secondary amines of a piperazine, which can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for fine-tuning a compound's pKa.

-

Structural Rigidity: The planar nature of the amide bond reduces the conformational flexibility of the ring compared to piperazine. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[6]

-

Hydrogen Bonding: The carbonyl oxygen acts as an excellent hydrogen bond acceptor, while the amide N-H (if unsubstituted) serves as a hydrogen bond donor. These features provide additional points of interaction for anchoring a molecule within a target's active site.

These attributes make the piperazinone core a versatile and powerful building block for creating potent and selective modulators of biological targets.

General Synthetic Strategies

The construction of the piperazinone core can be approached from several angles, generally categorized as either linear synthesis with a late-stage cyclization or a convergent approach using a pre-formed piperazinone synthon. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Common Synthetic Routes:

-

Intramolecular Cyclization: A prevalent method involves the formation of the amide bond in an acyclic precursor. This is often achieved by reacting a diamine-containing intermediate with an activated carboxylic acid derivative (like an acyl chloride or ester) or a halo-acetylating agent, followed by base-mediated intramolecular cyclization to form the lactam ring.[8]

-

Synthon-Based Approach: Alternatively, a pre-formed piperazinone ring, acting as a synthon, can be functionalized. This is a highly efficient strategy, particularly in late-stage diversification. For example, a protected piperazinone can be subjected to N-arylation or N-alkylation reactions to install desired pharmacophoric groups.[8]

The development of the CDK4/6 inhibitor Trilaciclib provides an excellent illustration of these strategies, where both intramolecular condensation and the use of a 1,4-diazaspiro[5.5]undecan-3-one synthon were successfully employed in different synthetic routes.[8]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The piperazinone scaffold has been successfully incorporated into drug candidates across multiple therapeutic areas. Its ability to serve as a rigid and well-defined core allows for the precise spatial orientation of substituents to maximize interactions with biological targets.[9][10]

Antiviral Agents

The 2-piperazinone scaffold has proven to be particularly fruitful in the discovery of potent anti-HIV agents.[11] Research has demonstrated that derivatives incorporating this core can exhibit significantly enhanced activity compared to established standards.

A notable example is a phenylalanine derivative bearing a 2-piperazinone moiety and a p-amino-substituted benzenesulfonyl group.[11] This compound demonstrated potent anti-HIV activity with a half-maximal effective concentration (EC₅₀) that was over five times lower than the reference compound PF-74.[11] The SAR for this series highlights the criticality of the benzenesulfonyl group for activity, while the piperazinone core acts as the central scaffold, likely orienting the key pharmacophores for optimal target engagement.

| Compound Class | Example | Target/Assay | Activity (EC₅₀) | Selectivity Index (SI) | Reference |

| 2-Piperazinone Derivative | Phenylalanine derivative with p-amino-benzenesulfonyl group | Anti-HIV Activity | 0.09 ± 0.03 µM | >383 | [11] |

| Reference Standard | PF-74 | Anti-HIV Activity | 0.52 ± 0.18 µM | N/A | [11] |

Table 1: Comparative in vitro anti-HIV activity of a 2-piperazinone derivative against a reference standard.[11]

Anticancer Agents

In oncology, the piperazinone ring is present in approved drugs and numerous clinical candidates.[9][12] The rigid scaffold is ideal for designing inhibitors of well-defined targets like protein kinases.

Trilaciclib , an FDA-approved myeloprotective agent, is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor that features a spirocyclic piperazinone (ketopiperazine) moiety.[8] In this molecule, the piperazinone ring serves two primary purposes:

-

Scaffolding: It acts as a rigid linker, correctly positioning the pyrimidine and cyclohexyl groups for optimal binding within the ATP pocket of the CDK4 and CDK6 enzymes.

-

Physicochemical Properties: It contributes to the overall drug-like properties of the molecule, including solubility and metabolic stability.

The development of Trilaciclib underscores the utility of the piperazinone core in constructing highly specific and potent enzyme inhibitors.[8]

Central Nervous System (CNS) Disorders

The parent piperazine scaffold is ubiquitous in drugs targeting the CNS, where its ability to cross the blood-brain barrier and interact with targets like G-protein coupled receptors (GPCRs) is well-documented.[13][14] Piperazinone-containing compounds are being explored as a logical extension for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.[3][15]

For instance, piperazine-substituted chalcones have been investigated as multi-target inhibitors of monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), all of which are implicated in the pathophysiology of neurodegenerative diseases.[3] The piperazinone core can be used to modulate the polarity and hydrogen bonding potential of these molecules, fine-tuning their properties for CNS penetration and target engagement.

Case Study: Representative Synthetic Protocol

To provide a practical understanding of piperazinone synthesis, the following section details a generalized, step-by-step methodology inspired by a route used for the synthesis of the core for Trilaciclib.[8] This protocol illustrates the intramolecular cyclization strategy.

Objective: Synthesis of a Piperazinone Core via Intramolecular Lactamization.

Methodology:

-

Step 1: Starting Material Preparation

-

Begin with a suitable N-protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine). The Boc protecting group is chosen for its stability under various reaction conditions and its facile removal under acidic conditions.

-

Dissolve the protected diamine in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

-

Step 2: Acylation Reaction

-

Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of di-acylated byproducts.

-

Add a solution of methyl bromoacetate (or another suitable α-halo ester) dropwise to the cooled diamine solution. The slow addition ensures the reaction remains controlled.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or LC-MS analysis.

-

-

Step 3: Work-up and Isolation of Intermediate

-

Quench the reaction by adding water.

-

Perform an aqueous extraction using an organic solvent (e.g., DCM or ethyl acetate) to separate the acylated product from water-soluble salts.

-

Wash the combined organic layers with brine to remove residual water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude acyclic intermediate.

-

Purify the intermediate, if necessary, using column chromatography on silica gel.

-

-

Step 4: Deprotection and Intramolecular Cyclization

-

Dissolve the purified intermediate in a suitable solvent.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group. The resulting free amine is now positioned to attack the ester carbonyl.

-

Upon deprotection, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the ammonium salt and facilitate the intramolecular nucleophilic attack of the amine onto the ester. This spontaneous cyclization forms the desired piperazinone ring (lactam).

-

Monitor the reaction for completion.

-

-

Step 5: Final Isolation and Purification

-

Remove the solvent under reduced pressure.

-

Purify the final piperazinone product via column chromatography or recrystallization to obtain a compound of high purity, which can be confirmed by NMR spectroscopy and mass spectrometry.

-

This self-validating protocol includes temperature control to manage reactivity, inert atmosphere to ensure reagent stability, and standard purification techniques to guarantee the identity and purity of the intermediate and final product.

Future Perspectives and Challenges

The piperazinone core is poised for continued prominence in drug discovery. Its unique blend of properties makes it an attractive scaffold for tackling increasingly complex biological targets.

-

Future Directions: Expect to see the piperazinone core utilized in the design of covalent inhibitors, where the lactam can be modified to include a reactive "warhead," and in proteolysis-targeting chimeras (PROTACs), where its rigid nature can serve as an effective linker component.

-

Challenges: A primary challenge lies in the stereoselective synthesis of substituted piperazinones. Developing robust and scalable asymmetric synthetic routes to access chiral piperazinone cores will be crucial for advancing their application in stereospecific drug-target interactions.

Conclusion

The piperazinone core represents a highly valuable and privileged scaffold in modern medicinal chemistry. By building upon the well-established utility of the piperazine ring, it offers medicinal chemists a sophisticated tool to fine-tune the structural, electronic, and physicochemical properties of drug candidates. Its successful application in approved drugs like Trilaciclib and its promise in developing novel antiviral and CNS agents highlight its significant therapeutic potential.[8] As synthetic methodologies become more advanced, the strategic deployment of the piperazinone core will undoubtedly continue to drive the discovery of innovative medicines for a wide range of human diseases.

References

-

MDPI. (n.d.). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]

-

Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. Retrieved from [Link]

-

MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.

-

ResearchGate. (n.d.). SAR of piperazine bearing phthalazinone derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

-

SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

PubMed. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]

-

ResearchGate. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Retrieved from [Link]

-

ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. Retrieved from [Link]

-

PubMed. (n.d.). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved from [Link]

-

Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

DOI. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. researchgate.net [researchgate.net]

- 15. Redirecting [linkinghub.elsevier.com]

A Comprehensive Safety & Handling Guide for 4-Ethylpiperazin-2-one hydrochloride

This technical guide serves as an essential resource for researchers, scientists, and drug development professionals working with 4-Ethylpiperazin-2-one hydrochloride (CAS No: 65464-00-8). As a specialized chemical intermediate, likely utilized in the synthesis of complex pharmaceutical compounds, a thorough understanding of its safety profile and handling requirements is paramount.[1] This document moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextualized understanding of the material's potential hazards, drawing upon available data and insights from structurally related compounds to establish a robust framework for safe laboratory practices.

The core challenge in handling this compound is the limited availability of comprehensive, publicly accessible toxicological and physicochemical data. Therefore, this guide is built on a principle of prudent caution, advocating that in the absence of specific data, the compound should be handled with the same level of care as substances with known, comparable hazard profiles.

Section 1: Compound Identification and Physicochemical Profile

Precise identification is the foundation of chemical safety. 4-Ethylpiperazin-2-one hydrochloride is a heterocyclic compound belonging to the piperazine family.[1] The hydrochloride salt form generally enhances water solubility and stability but can also introduce corrosive properties.

| Parameter | Value | Source |

| IUPAC Name | 4-ethylpiperazin-2-one;hydrochloride | [1] |

| CAS Number | 65464-00-8 | [1] |

| PubChem CID | 75539471 | [1] |

| Molecular Formula | C6H13ClN2O | Inferred |

| Molecular Weight | 164.64 g/mol | Inferred |

| Physical State | Data Not Available (Likely a solid) | [2][3] |

| Solubility | Data Not Available | [2] |

| Melting Point | Data Not Available | [2] |

| Boiling Point | Data Not Available | [2] |

| Flash Point | Data Not Available | [2] |

| Auto-ignition Temp. | Data Not Available | [2] |

Section 2: Hazard Assessment and Toxicological Profile

A complete toxicological assessment for 4-Ethylpiperazin-2-one hydrochloride has not been published. However, crucial safety inferences can be drawn from its GHS classification and data from analogous structures.

GHS Classification: The compound is associated with the GHS07 "Exclamation Mark" pictogram.[1] This symbol indicates one or more of the following potential hazards:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

-

May cause an allergic skin reaction

-

Harmful to the ozone layer

Based on the safety data for structurally similar compounds like Piperidin-4-one hydrochloride, it is prudent to assume this compound exhibits similar hazards.[4] Therefore, researchers should operate under the assumption that 4-Ethylpiperazin-2-one hydrochloride is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .[4][5]

Toxicological Data Summary:

-

Acute Toxicity (Oral, Dermal, Inhalation): No specific data (e.g., LD50) is available. Assume it is harmful if swallowed, consistent with the GHS07 classification.[1][4]

-

Skin Corrosion/Irritation: Expected to be a skin irritant.[4][5] Prolonged contact should be avoided.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[4][5] Direct eye contact could lead to significant injury.

-

Respiratory/Skin Sensitization: Data not available, but the potential for sensitization should not be ruled out.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available to assess these endpoints.[6][7]

Section 3: Core Protocols for Safe Handling and Storage

A proactive and informed approach to handling and storage is critical. The following protocols are designed to mitigate the risks identified in the hazard assessment.

Engineering Controls & Ventilation

The primary engineering control for handling this solid compound is a certified chemical fume hood. This is non-negotiable. The causality is clear: a fume hood prevents the inhalation of fine particulates that could cause respiratory tract irritation and minimizes the dispersal of the compound into the laboratory environment in case of a spill.[2][4] All weighing and solution preparation activities must be conducted within a fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is the most direct barrier between the researcher and the chemical. The following ensemble is mandatory:

-

Eye Protection: Tightly fitting safety goggles with side-shields are required to protect against airborne particles and splashes.[2][4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.[2] The rationale is to prevent skin irritation from direct contact.

-

Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities, a chemical-resistant apron may be advisable.

-

Respiratory Protection: If there is any risk of dust formation outside of a fume hood (a scenario that should be avoided), a full-face respirator with an appropriate particulate filter should be used.[2][3]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and ensuring laboratory safety.

-

Container: Store in the original, tightly closed container.[2][4]

-

Environment: The storage location must be a cool, dry, and well-ventilated area.[2][3] Hydrochloride salts can be hygroscopic; moisture can lead to degradation and clumping.

-

Incompatibilities: Store away from strong oxidizing agents and foodstuff containers.[2][4][6]

Step-by-Step Weighing and Solution Preparation Protocol

This protocol is a self-validating system designed to ensure safety at each step.

-

Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don the required PPE (goggles, gloves, lab coat).

-

Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

-

Gather all necessary equipment: spatula, weigh boat, vial for the final solution, solvent, and vortex mixer.

-

-

Weighing:

-

Carefully open the container inside the fume hood to avoid generating airborne dust.

-

Using a clean spatula, transfer the desired amount of 4-Ethylpiperazin-2-one hydrochloride to the weigh boat on a tared balance.

-

Perform the transfer slowly and deliberately to minimize dust formation.[2]

-

Once the desired mass is obtained, securely close the primary container.

-

-

Solubilization:

-

Carefully transfer the weighed solid into the designated vial.

-

Add the appropriate solvent to the vial.

-

Cap the vial securely and mix via vortexing or sonication until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid chemical waste container.

-

Wipe the spatula clean.

-

Wipe down the work surface within the fume hood.

-

Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[4]

-

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2] |

Spill Management Protocol

For a small spill of solid material:

-

Ensure the area is well-ventilated (preferably within a fume hood).

-

Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

-

Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid dry sweeping which can generate dust.[2]

-

Clean the spill area with a wet cloth or paper towel and dispose of all cleanup materials in the hazardous waste container.

-

Prevent the spilled material from entering drains or waterways.[2]

Section 5: Disposal and Environmental Considerations

Chemical waste must be handled responsibly to protect personnel and the environment.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2][3]

-

Environmental Precautions: Do not allow the material to contaminate water, soil, or enter sewer systems.[2] Discharge into the environment must be avoided.[2]

Section 6: Visualization of Safety Workflows

To further clarify the required procedures, the following diagrams illustrate the logical flow for handling and emergency response.

Caption: Standard workflow for safely handling 4-Ethylpiperazin-2-one hydrochloride.

Caption: Emergency response logic tree for an exposure event.

References

-

Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. [Link]

-

Safety Data Sheet: HEPES ≥99,5 %, BioScience-Grade. Carl ROTH. [Link]

Sources

Substituted Piperazin-2-ones: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The piperazin-2-one core is a six-membered heterocyclic motif that has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical diversification makes it an ideal scaffold for designing novel therapeutic agents.[2] The two nitrogen atoms at positions 1 and 4, along with the carbonyl group at position 2, provide a rich chemical handle for modulating physicochemical properties like solubility and bioavailability, as well as for fine-tuning interactions with biological targets.[3] This guide provides a senior application scientist's perspective on the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted piperazin-2-ones, offering field-proven insights into leveraging this versatile scaffold for drug discovery.

The Strategic Advantage of the Piperazin-2-one Core

The value of the piperazin-2-one scaffold lies in its inherent structural and chemical properties. Unlike the more flexible, parent piperazine ring, the integrated lactam functionality introduces a degree of conformational constraint. This pre-organization can reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[2]

The key advantages include:

-

Multiple Diversification Points: The N1 and N4 positions, as well as the carbon atoms of the ring, can be readily functionalized, allowing for a systematic exploration of chemical space to optimize potency and pharmacokinetic profiles.[4]

-

Improved Physicochemical Properties: The nitrogen atoms act as hydrogen bond acceptors, while the N-H group (if unsubstituted) can be a donor. This often confers favorable solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[2]

-

Peptidomimetic Potential: The defined spatial arrangement of heteroatoms makes the piperazin-2-one core an excellent mimic of peptide beta-turns, a common structural motif in protein-protein interactions.[1]

Synthesis of Substituted Piperazin-2-ones: A Modern Approach

While numerous classical methods exist, modern synthetic chemistry favors efficiency, diversity, and stereochemical control. One-pot cascade reactions and asymmetric catalytic methods have become particularly powerful for accessing complex piperazin-2-ones.[1][5] These approaches minimize purification steps and allow for the rapid generation of compound libraries, which is essential for lead discovery and optimization.[1]

A particularly elegant and efficient strategy is the one-pot asymmetric synthesis involving an initial enantioselective epoxidation followed by a tandem epoxide-opening/cyclization cascade.[5] This method provides access to chiral piperazin-2-ones with high enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of a 3-Aryl-Piperazin-2-one

This protocol describes a telescoped, one-pot synthesis adapted from methodologies that emphasize efficiency and stereocontrol.[5]

Objective: To synthesize an enantioenriched 3-aryl-piperazin-2-one from a commercially available α,β-unsaturated nitrile.

Materials:

-

Cinnamonitrile derivative (1.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane (1.5 equiv)

-

Cinchona alkaloid-based urea or thiourea catalyst (e.g., quinine-derived thiourea) (0.1 equiv)

-

N-Boc-ethylenediamine (1.2 equiv)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

-

Enantioselective Epoxidation (In Situ):

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cinnamonitrile derivative (1.0 mmol) and the cinchona alkaloid-based catalyst (0.1 mmol) in anhydrous toluene (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyl hydroperoxide (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material. The causality here is critical: the chiral catalyst creates a chiral environment, directing the peroxide to attack one face of the alkene preferentially, thus setting the stereocenter of the resulting epoxide.

-

-

Nucleophilic Ring-Opening and Cyclization:

-

Once the epoxidation is complete, add N-Boc-ethylenediamine (1.2 mmol, 1.2 equiv) directly to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The primary amine of the diamine is the more potent nucleophile and selectively attacks the less hindered carbon of the epoxide. This is followed by an intramolecular cyclization, where the secondary amine attacks the nitrile group (which is hydrolyzed in situ or during workup) to form the lactam ring. This one-pot sequence is highly atom-economical.

-

Monitor the formation of the piperazin-2-one product by TLC.

-

-

Workup and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Chromatography:

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure, enantioenriched N-Boc-protected piperazin-2-one.

-

-

Characterization:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Determine the enantiomeric excess (ee) using chiral HPLC analysis.

-

This self-validating protocol ensures that the final product's stereochemical integrity is directly linked to the initial catalytic step, providing a reliable method for generating optically active intermediates.

Visualization: Asymmetric Synthesis Workflow

Caption: One-pot asymmetric synthesis of a piperazin-2-one derivative.

Structure-Activity Relationships (SAR): Decoding the Scaffold

Understanding the SAR of substituted piperazin-2-ones is crucial for rational drug design.[4] Modifications at each position can profoundly impact potency, selectivity, and pharmacokinetic properties.[6]

| Position of Substitution | Substituent Type | General Biological Effect | Rationale & Causality |

| N1 | Large, lipophilic groups (e.g., substituted benzyl, benzhydryl) | Often crucial for affinity to CNS targets (e.g., 5-HT receptors) or anticancer activity.[3][6] | These groups frequently occupy hydrophobic pockets in the target protein, forming key van der Waals interactions that anchor the molecule in the binding site. |

| N4 | Small alkyl groups, acyl groups, or H | Modulates solubility and metabolic stability. An unsubstituted N4 can act as a hydrogen bond donor. | Protecting the N4 position (e.g., with a Boc group) is a common synthetic strategy. Deprotection in a final step can reveal a key interaction point or improve water solubility. |

| C3 | Aryl or heteroaryl groups | Can dictate target selectivity and potency. Stereochemistry at this position is often critical for activity.[5] | The substituent at C3 can engage in π-stacking or hydrogen bonding with the target. Asymmetric synthesis is vital as enantiomers often have vastly different biological activities. |

| C5 / C6 | Alkyl or functionalized groups | Can fine-tune conformation and ADME properties. | Substituents on the carbon backbone can introduce steric hindrance that favors a specific ring conformation, which may be the bioactive one. This also affects susceptibility to metabolic enzymes. |

Table 1: Summary of key structure-activity relationships for substituted piperazin-2-ones.

For instance, in the development of 5-HT₂C receptor agonists for treating obesity, a piperazine ring attached to a core structure was found to be essential for potency.[6] Further substitution with small hydrophobic groups on the piperazine moiety enhanced this activity, while larger aromatic groups were detrimental.[6] This demonstrates a clear SAR where the piperazine acts as a key pharmacophore, and its substitution pattern allows for the optimization of receptor engagement.

Therapeutic Applications: From Bench to Bedside

The versatility of the piperazin-2-one scaffold has led to its exploration in a wide range of therapeutic areas.[7][8]

A. Anticancer Agents

Piperazin-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines.[4][9] Their mechanisms often involve the induction of apoptosis (programmed cell death), a key trait for effective cancer therapeutics.[10]

-

Mechanism of Action: Many piperazin-2-one-based compounds exert their cytotoxic effects by inducing cell cycle arrest, often at the G2/M phase, and subsequently triggering apoptosis through mitochondrial pathways.[11] This can involve the activation of caspases, which are the executioner enzymes of apoptosis.[11] For example, studies have shown that certain derivatives can induce apoptosis in liver and breast cancer cells.[9][10]

-

Field Insight: The key to developing a successful anticancer piperazin-2-one is to achieve selectivity for cancer cells over healthy cells.[4] This is often accomplished by designing the substituents to target proteins that are overexpressed or mutated in cancer cells, such as specific kinases or growth factor receptors.

Visualization: Apoptosis Induction Pathway

Caption: Simplified pathway of apoptosis induced by a piperazin-2-one.

B. Central Nervous System (CNS) Agents

The piperazine moiety is a well-known "CNS-philic" scaffold, and piperazin-2-one derivatives are no exception.[12] Their ability to cross the blood-brain barrier (BBB) makes them suitable candidates for treating a range of neurological and psychiatric disorders.[13][14]

-

Targets and Indications: Substituted piperazin-2-ones have been designed as ligands for various CNS targets, including serotonin (5-HT) and dopamine receptors, making them relevant for conditions like anxiety, depression, and schizophrenia.[12][14] For example, specific derivatives have been investigated as 5-HT₂C agonists for obesity and as potential therapies for Alzheimer's disease by activating TRPC6 channels to restore synaptic function.[6][13]

-

Expert Causality: The success of a CNS drug often hinges on balancing target affinity with the ability to penetrate the BBB. The physicochemical properties of piperazin-2-ones can be tuned to achieve this balance. For instance, increasing lipophilicity with specific N1-aryl substituents can enhance BBB penetration, but this must be carefully optimized to avoid off-target effects and poor solubility.[13]

Conclusion and Future Perspectives

The substituted piperazin-2-one scaffold continues to be a highly valuable and productive platform in drug discovery. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its relevance for the foreseeable future.

Future research will likely focus on:

-

Stereoselective Synthesis: Developing even more efficient and scalable asymmetric syntheses to access novel, complex, and chirally pure piperazin-2-ones.[15][16]

-

New Biological Space: Exploring the utility of this scaffold against new and challenging targets, such as those involved in protein-protein interactions or epigenetic regulation.

-

Hybrid Molecules: Conjugating the piperazin-2-one core with other pharmacophores to create hybrid molecules with dual or enhanced modes of action.[3]

By integrating modern synthetic strategies with a deep understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021-10-08). MDPI. [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. [Link]

-

Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

5-HT2C receptor agonist. Wikipedia. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. [Link]

-

Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

-

Syntheses and transformations of piperazinone rings. A review. ResearchGate. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Link]

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health (NIH). [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl-piperazinone Compounds: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl-piperazinone scaffold is a significant heterocyclic motif in modern medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of ethyl-piperazinone compounds. We will explore the fundamental synthetic strategies for constructing the ethyl-piperazinone core, delve into its physicochemical characteristics, and examine its role in the development of drugs targeting a range of diseases, including cancer and central nervous system disorders. Detailed experimental protocols and characterization data are provided to equip researchers with the practical knowledge required to work with this important class of compounds.

Introduction: The Emergence of the Piperazinone Core

The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1] Its two nitrogen atoms provide opportunities for substitution, influencing solubility, basicity, and target engagement.[2] The incorporation of a carbonyl group to form a piperazinone introduces a lactam functionality, which can act as a hydrogen bond acceptor and impart conformational rigidity, further enhancing its potential as a pharmacophore.[3]

While the broader class of piperazinones has been explored for some time, the specific subset of ethyl-piperazinone compounds has gained attention for its ability to fine-tune the lipophilicity and metabolic stability of drug candidates. The ethyl group, a small and metabolically robust alkyl substituent, can modulate the overall properties of a molecule without introducing significant steric hindrance. This guide will focus specifically on the discovery, synthesis, and application of compounds bearing this ethyl-piperazinone core.

Synthesis of the Ethyl-piperazinone Core

The construction of the ethyl-piperazinone ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The two primary approaches involve either the formation of the piperazinone ring from an ethyl-containing precursor or the introduction of an ethyl group onto a pre-existing piperazinone scaffold.

Cyclization Strategies

One of the most direct methods for synthesizing the piperazinone ring is through the cyclization of appropriately substituted diamines.

A common strategy involves the reaction of N-ethylethylenediamine with an α-haloacetyl halide or a related two-carbon electrophile. This approach directly installs the ethyl group at the N1 position.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. US4602091A - Production of ethylenediamine and N-aminoethylpiperazine from piperazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 4-Ethylpiperazin-2-one Hydrochloride in Central Nervous System Drug Development